molecular formula C17H13N3O4 B11945463 2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide CAS No. 881664-92-2

2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

Cat. No.: B11945463
CAS No.: 881664-92-2
M. Wt: 323.30 g/mol
InChI Key: DLEXKNXGUZYAFL-GIJQJNRQSA-N
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Description

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a complex organic compound with the molecular formula C17H13N3O4. This compound is known for its unique structure, which includes both quinoline and benzohydrazide moieties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide typically involves the condensation of 2,4-dihydroxybenzohydrazide with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects. It may also interact with cellular pathways involved in inflammation and cancer, thereby exerting its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

    2,4-Dihydroxyquinoline: Exhibits similar biological activities.

Uniqueness

2,4-Dihydroxy-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is unique due to its dual functionality, combining the properties of both quinoline and benzohydrazide moieties. This dual functionality enhances its potential biological activities and makes it a versatile compound for various applications in scientific research .

Biological Activity

2,4-Dihydroxy-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O4C_{17}H_{13}N_{3}O_{4}, with a molecular weight of 323.30 g/mol. The structure features a hydrazone linkage and incorporates both hydroxy and quinoline moieties, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Anticancer Activity :
    • Several studies have shown that derivatives with similar structures can induce apoptosis in cancer cells. For instance, the compound has been tested against human cancer cell lines such as HepG2 and LN-229 with notable results.
    • The mode of action includes the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This was confirmed through various assays including Annexin V staining and caspase activation studies .
  • Antimicrobial Activity :
    • The compound has demonstrated antibacterial activity against Gram-positive bacteria, including MRSA strains. In vitro assays indicated minimal inhibitory concentrations (MICs) as low as 3.91 µg/mL for certain derivatives .
    • The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Anticancer Studies

A comparative analysis of various studies highlights the effectiveness of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG20.77Apoptosis via ROS generation
LN-2290.77Cell cycle arrest at G2/M phase
A5491.53Induction of apoptosis

Antimicrobial Studies

The antimicrobial properties were evaluated against several pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus3.91Strong inhibition
Escherichia coli>50Moderate inhibition

Case Studies

In a notable study involving the evaluation of hydrazone derivatives including this compound, researchers synthesized multiple compounds and assessed their biological activities. The study concluded that compounds with specific substituents exhibited enhanced anticancer properties while maintaining low toxicity profiles in vivo .

Properties

CAS No.

881664-92-2

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

2,4-dihydroxy-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C17H13N3O4/c21-12-5-6-13(15(22)8-12)17(24)20-18-9-11-7-10-3-1-2-4-14(10)19-16(11)23/h1-9,21-22H,(H,19,23)(H,20,24)/b18-9+

InChI Key

DLEXKNXGUZYAFL-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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